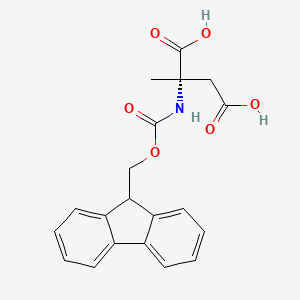

Fmoc-alpha-methyl-L-aspartic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-20(18(24)25,10-17(22)23)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUJSTWSXWCYQN-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Alpha Methylated Amino Acids in Peptide Science

The introduction of a methyl group at the alpha-carbon of an amino acid residue, a modification known as alpha-methylation, imparts significant and beneficial changes to the resulting peptide. This structural alteration restricts the conformational flexibility of the peptide backbone, often promoting the formation of helical structures. nih.gov This conformational constraint can lead to a more stable and defined three-dimensional structure, which is often crucial for biological activity.

One of the primary advantages of incorporating alpha-methylated amino acids is the enhanced resistance of the peptide to enzymatic degradation. nih.govenamine.net The methyl group sterically hinders the approach of proteases, enzymes that would otherwise cleave the peptide bonds, thereby increasing the peptide's in vivo half-life. This increased stability is a highly desirable trait in the development of peptide-based therapeutics. Furthermore, alpha-methylation can reduce the rate of peptide bond cleavage and stabilize structures that might otherwise be unstable. enamine.net This modification has proven to be extremely useful in drug design, with examples like trofinetide, a neuroprotective peptide, which was developed through the simple alpha-methylation of a central residue in a tripeptide. enamine.net

The improved characteristics of peptides containing alpha-methylated amino acids are summarized in the table below:

| Feature | Impact of Alpha-Methylation |

| Conformational Flexibility | Reduced, promoting stable secondary structures like helices. nih.govenamine.net |

| Proteolytic Stability | Increased resistance to enzymatic degradation. nih.govenamine.net |

| Bioavailability | Can be enhanced due to increased lipophilicity and stability. benthamdirect.comresearchgate.net |

| Receptor Binding | Can lead to improved binding affinity and specificity. enamine.net |

The Role of the 9 Fluorenylmethoxycarbonyl Fmoc Protecting Group in Amino Acid Derivatization

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS). altabioscience.com It serves as a temporary protecting group for the alpha-amino group of an amino acid, preventing unwanted reactions during the peptide chain elongation process. altabioscience.comnih.gov The Fmoc group is attached to the amino acid's amino group, safeguarding it from participating in undesired side reactions during the coupling and deprotection steps of peptide synthesis.

The key advantage of the Fmoc group lies in its unique cleavage condition. It is stable under acidic conditions but can be readily removed by a weak base, most commonly a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org This orthogonality is crucial as it allows for the selective deprotection of the N-terminal amino group without disturbing the acid-labile protecting groups often used for the side chains of other amino acids in the peptide sequence. altabioscience.com This selective removal ensures a controlled and efficient construction of the desired peptide.

The Fmoc group also offers a practical advantage in automated peptide synthesis. Its fluorenyl moiety exhibits strong UV absorbance, allowing for the real-time monitoring of the deprotection step, which is a significant convenience for automated synthesizers. wikipedia.org The widespread adoption of Fmoc chemistry is also due to the availability of a wide range of high-purity and relatively inexpensive Fmoc-protected amino acids. altabioscience.com

The process of using the Fmoc group in SPPS can be summarized as follows:

| Step | Description |

| Protection | The amino group of the amino acid is protected by reacting it with a reagent like Fmoc-Cl or Fmoc-OSu. wikipedia.org |

| Coupling | The Fmoc-protected amino acid is coupled to the growing peptide chain, which is anchored to a solid support. |

| Deprotection | The Fmoc group is removed from the newly added amino acid using a mild base, typically piperidine. wikipedia.orgembrapa.br |

| Washing | The resin is washed to remove excess reagents and the cleaved Fmoc byproduct. |

| Cycle Repetition | The coupling and deprotection steps are repeated with the next Fmoc-protected amino acid until the desired peptide sequence is synthesized. |

A significant challenge in Fmoc-based SPPS is the potential for aspartimide formation, a side reaction that can occur when aspartic acid is present in the peptide sequence. nih.govacs.org This reaction is promoted by the basic conditions used for Fmoc removal and can lead to the formation of impurities. nih.gov

Contextualization of Fmoc Alpha Methyl L Aspartic Acid As a Versatile Building Block

General Strategies for N-alpha-Methylated Amino Acid Synthesis

The incorporation of N-methylated amino acids into peptides can significantly enhance their therapeutic properties, including improved bioavailability and enzymatic stability. nih.govpeptide.com However, the synthesis of these modified amino acids presents unique challenges. Several general strategies have been developed to address these complexities.

Approaches via 5-Oxazolidinones

A prevalent and effective method for the synthesis of N-methyl amino acids proceeds through the formation of a 5-oxazolidinone (B12669149) intermediate. nih.govnih.govresearchgate.net This strategy typically involves the reaction of an N-protected amino acid, such as an Fmoc-amino acid, with formaldehyde (B43269) or paraformaldehyde under acidic conditions to form the cyclic oxazolidinone. researchgate.net The subsequent reductive opening of this ring yields the desired N-methylated amino acid. nih.gov This approach has been successfully applied to a wide range of the 20 common L-amino acids, including those with reactive side chains that necessitate the use of protecting groups. nih.govacs.org

Early methods utilized hydrogenation for the ring-opening, but this was found to sometimes produce a mixture of N-methylated and non-methylated products. researchgate.net More refined techniques have since been developed to improve the efficiency and selectivity of the reduction step. researchgate.net

Lewis Acid Catalysis in Reductive Ring Opening

To enhance the efficiency and environmental friendliness of the 5-oxazolidinone strategy, Lewis acid catalysis has been employed for the reductive ring opening. nih.gov Lewis acids can activate the oxazolidinone ring, facilitating its opening under milder conditions. nih.gov This approach has been shown to be highly efficient in producing Fmoc-N-methyl-alpha-amino acids from their corresponding Fmoc-amino acid precursors via the intermediate 5-oxazolidinone. nih.gov The use of Lewis acids represents a significant improvement over harsher methods, offering a more benign reaction pathway. nih.govnih.gov

Alkylation Strategies for Alpha-Methylation

Direct alkylation is another key strategy for introducing a methyl group at the alpha-carbon of an amino acid. These methods often require the use of strong bases and alkylating agents. For instance, Nα-arylsulfonylamino esters can be N-alkylated using reagents like dimethyl sulfate (B86663) in the presence of a base such as DBU. acs.orgresearchgate.net

Catalytic approaches are also being explored. For example, a ruthenium catalyst has been used for the direct N-alkylation of unprotected α-amino acids with alcohols, a process that produces water as the only byproduct and often preserves the stereochemistry of the amino acid. nih.gov Similarly, palladium on carbon (Pd/C) has been employed as a catalyst for the N-methylation of amino acids using methanol. researchgate.net

Specific Synthesis Routes for this compound

The synthesis of this compound specifically requires careful consideration of the side-chain carboxyl group. One approach involves the use of Fmoc-L-aspartic acid α-methyl ester as a starting material. chemimpex.com This compound already possesses the alpha-methyl ester, which can be a precursor to the final acid.

Another route involves the diastereoselective alkylation of a sultam-derived amino acid aldimine to prepare the Cα-methylated amino acid. acs.org Furthermore, the enantioselective synthesis of α-substituted aspartic acids can be achieved through the α-alkylation of (S)-asparagine with self-regeneration of the stereogenic center. acs.org

Orthogonal Protecting Group Introduction during Synthesis

In the synthesis of complex molecules like this compound, the use of orthogonal protecting groups is crucial. sigmaaldrich.comiris-biotech.de Orthogonality means that one protecting group can be removed under specific conditions without affecting other protecting groups in the molecule. iris-biotech.debiosynth.com This allows for the selective modification of different functional groups.

The Fmoc/tBu (tert-butyl) protecting group strategy is a widely used orthogonal combination in solid-phase peptide synthesis. iris-biotech.de The Fmoc group protects the alpha-amino group and is removed with a mild base like piperidine (B6355638), while the tBu group protects side-chain carboxyl groups (like that of aspartic acid) and is cleaved with a strong acid like trifluoroacetic acid (TFA). iris-biotech.dealtabioscience.com

For the synthesis of this compound, the side-chain carboxyl group of aspartic acid is often protected with a tBu group, resulting in Fmoc-alpha-Me-L-Asp(OtBu)-OH. iris-biotech.de Other protecting groups that are orthogonal to the Fmoc/tBu strategy include the allyl group, which can be removed by palladium catalysis, and the Dde and ivDde groups, which are cleaved with hydrazine. sigmaaldrich.com The choice of protecting group can also influence side reactions, such as aspartimide formation. sigmaaldrich.comnih.gov For example, the 2-phenylisopropyl (2-PhiPr) group has been shown to offer significant protection against this side reaction. sigmaaldrich.com

| Protecting Group | Cleavage Condition | Orthogonal To |

| Fmoc | Mild base (e.g., piperidine) | tBu, Allyl, Dde/ivDde |

| tBu | Strong acid (e.g., TFA) | Fmoc, Allyl, Dde/ivDde |

| Allyl | Pd(0) catalysis | Fmoc, tBu |

| Dde/ivDde | Hydrazine | Fmoc, tBu |

| 2-PhiPr | 1% TFA | Mtt |

Table of Compounds

Side-Chain Carboxyl Protection (e.g., tert-butyl ester)

The protection of the side-chain carboxyl group of aspartic acid is essential to prevent its participation in unwanted side reactions during peptide synthesis. The most common protecting group used in Fmoc-based SPPS is the tert-butyl (tBu) ester. iris-biotech.depeptide.com The tBu group is acid-labile and is typically removed during the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA). iris-biotech.de

The synthesis of Fmoc-L-aspartic acid α-tert-butyl ester involves the selective protection of the α-carboxyl group. chemimpex.com This derivative is a valuable building block in peptide synthesis. chemimpex.com The tert-butyl ester enhances the solubility and stability of the amino acid derivative. chemimpex.com

However, a significant side reaction associated with aspartic acid residues in peptide synthesis is the formation of aspartimide. nih.goviris-biotech.de This occurs when the peptide is exposed to basic conditions, leading to the cyclization of the aspartic acid side chain. nih.gov To minimize this, alternative and bulkier side-chain protecting groups have been explored. For instance, the 3-methylpent-3-yl (OMpe) ester has been shown to reduce aspartimide formation compared to the standard tert-butyl ester. researchgate.net

An efficient Lewis acid-based strategy for the on-resin deprotection of side-chain tert-butyl-protected aspartic acid has been developed using ferric chloride (FeCl3). acs.org This method is mild, cost-effective, and compatible with Fmoc chemistry, offering an orthogonal deprotection strategy. acs.org

| Protecting Group | Description | Advantages | Disadvantages/Considerations |

| tert-butyl (tBu) ester | The standard and most common protecting group for the aspartic acid side chain in Fmoc SPPS. iris-biotech.depeptide.com | Readily cleaved with TFA during final peptide cleavage. peptide.com | Prone to aspartimide formation under basic conditions. nih.gov |

| 3-methylpent-3-yl (OMpe) ester | A bulkier ester protecting group. | Significantly reduces aspartimide formation. researchgate.net | May require specific cleavage conditions. |

| Allyl (All) ester | An alternative protecting group. | Stable to both TFA and piperidine, can be selectively removed with a palladium catalyst. peptide.com | Requires an additional deprotection step. |

| 2-phenylisopropyl (O-2-PhiPr) ester | Another alternative protecting group. | Can be removed with 1% TFA/DCM, conditions that do not affect t-butyl based groups. peptide.com | Requires specific deprotection conditions. |

Control of Enantiomeric Purity during Synthesis

Maintaining the enantiomeric purity of chiral amino acids throughout the synthetic process is paramount in peptide chemistry, as the presence of even small amounts of the wrong enantiomer can significantly impact the biological activity and structural integrity of the final peptide. sigmaaldrich.com For α,α-disubstituted amino acids like alpha-methyl-L-aspartic acid, the introduction of the α-methyl group can restrict conformational freedom, which can influence the secondary structure of peptides. nih.gov

The enantiomeric purity of Fmoc-amino acids is a critical quality parameter, with standards often requiring an enantiomeric purity of ≥ 99.8%. merckmillipore.comcem.com Gas chromatography-mass spectrometry (GC-MS) is a powerful technique used to quantify enantiomeric purity to levels greater than 99.9%. nih.gov Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) are also extensively used for the separation and analysis of enantiomeric amino acids and their derivatives. sigmaaldrich.com

During the synthesis of Fmoc-protected amino acids, side reactions can potentially lead to racemization. Therefore, the reaction conditions for both N-alpha-Fmoc protection and side-chain protection must be carefully controlled to preserve the chiral integrity of the amino acid. researchgate.net For instance, a study on the hydrolysis of Fmoc-Asp(OtBu)-OMe using a specific protocol showed no detectable racemization, as confirmed by chiral HPLC analysis. acs.org The industrial production of Fmoc-amino acids has seen significant improvements in quality, with most standard derivatives now available with high HPLC and enantiomeric purity. nih.gov

| Analytical Technique | Application in Purity Control | Reported Purity Levels |

| High-Performance Liquid Chromatography (HPLC) | Standard method for assessing the chemical purity of Fmoc-amino acids. merckmillipore.comcem.com | ≥ 99.0% merckmillipore.comcem.com |

| Chiral HPLC | Separation and quantification of enantiomers using chiral stationary phases. sigmaaldrich.com | Used to confirm the absence of racemization. acs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Highly sensitive method for quantifying enantiomeric purity. nih.gov | > 99.9% nih.gov |

Integration into the Fmoc/tBu SPPS Strategy

The integration of this compound into the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is governed by the standard principles of this methodology, albeit with special considerations for its steric bulk. The Fmoc/tBu strategy is founded on an orthogonal protection scheme where the Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and side-chain functional groups are protected by acid-labile groups such as tert-butyl (tBu). peptide.com This allows for the selective removal of the Fmoc group at each cycle of peptide elongation using a mild base, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF), without affecting the side-chain protectors. altabioscience.comamericanpeptidesociety.org

The general cycle for incorporating this compound involves:

Attachment of the C-terminal amino acid to a solid support resin. peptide.com

Nα-Fmoc group removal from the resin-bound amino acid using a piperidine solution. peptide.com

Activation and Coupling: The carboxylic acid of the incoming this compound is activated and then coupled to the newly liberated N-terminal amine of the growing peptide chain. peptide.comuni-kiel.de

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. peptide.com The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups using a strong acid cocktail, commonly based on trifluoroacetic acid (TFA). altabioscience.comnih.gov The use of milder Fmoc chemistry is generally preferred over the harsher Boc/Bzl strategy, especially for complex peptides or those with sensitive modifications. altabioscience.comnih.gov

However, the α-methyl group introduces significant steric hindrance, which can impede both the coupling and deprotection steps, requiring modifications to the standard protocols. Furthermore, as a derivative of aspartic acid, it is prone to base-catalyzed aspartimide formation, a notorious side reaction in Fmoc SPPS that can lead to a mixture of byproducts, including α- and β-peptides and racemization at the aspartic acid residue. nih.govresearchgate.net

Coupling Efficiencies and Optimization for Alpha-Methylated Aspartic Acid Residues

Reaction Conditions for Amide Bond Formation

Optimizing reaction conditions is essential for driving the coupling of this compound to completion. Key parameters include:

Temperature: While many SPPS couplings are performed at room temperature, applying elevated temperatures (e.g., 50-90°C), often in conjunction with microwave-assisted synthesis, can significantly accelerate the reaction and improve yields for hindered couplings. unifi.itnih.gov However, elevated temperatures can also increase the risk of side reactions like racemization and aspartimide formation, requiring careful optimization. nih.gov

Concentration and Equivalents: Using higher concentrations of reagents and an excess of the activated amino acid and coupling reagents can help shift the reaction equilibrium toward product formation. researchgate.net

Reaction Time: Extended coupling times are often necessary. Monitoring the reaction for completion using a qualitative test like the Kaiser test is crucial to ensure the free amine has been fully consumed before proceeding to the next deprotection step. researchgate.net

Solvent: While DMF is the standard, alternative solvents or solvent mixtures may be employed to improve reagent solubility or disrupt peptide aggregation, which can hinder coupling. unifi.it

Impact of Alpha-Methylation on Peptide Elongation

The presence of the α-methyl group has a profound impact on the entire peptide elongation process. Beyond impeding the coupling of the amino acid itself, it influences the conformation of the growing peptide chain. Alpha-methylation restricts the conformational freedom of the peptide backbone, often inducing a helical or turn-like structure.

This conformational constraint can have both positive and negative consequences:

Disruption of Aggregation: The "kink" introduced by an α-methylated residue can disrupt the inter-chain hydrogen bonding that leads to on-resin aggregation, a common problem in SPPS that causes poor coupling efficiencies for subsequent residues. americanpeptidesociety.org

Increased Steric Hindrance for the Next Coupling: While the α-methylated residue may prevent aggregation, its own bulk can sterically shield the N-terminal amine after its Fmoc group is removed. This can make the subsequent coupling step more difficult, again necessitating stronger coupling reagents and optimized conditions. uniurb.it

Therefore, the impact on peptide elongation is context-dependent, varying with the specific sequence and the position of the α-methylated residue. researchgate.net

Strategies for Incorporating this compound into Complex Peptide Sequences

Synthesizing complex peptides, such as long or hydrophobic sequences, is inherently challenging, and the inclusion of a sterically demanding residue like this compound adds another layer of difficulty. Several strategies can be employed to ensure success:

Optimized Coupling Protocols: As a baseline, a robust coupling protocol using highly efficient reagents like HATU or COMU with extended reaction times or elevated temperature is essential. bachem.comsigmaaldrich.comresearchgate.net Double or triple coupling cycles may be necessary to achieve near-quantitative yields. researchgate.net

Preventing Aspartimide Formation: The tendency for aspartimide formation is a critical concern. While the α-methyl group may sterically disfavor the cyclization required to form the succinimide (B58015) ring, this cannot be guaranteed. Strategies to mitigate this side reaction include:

Using additives like HOBt or Oxyma in the deprotection solution. nih.govnih.gov

Employing modified deprotection conditions, such as using piperazine (B1678402) instead of piperidine or reducing the temperature and duration of base exposure. nih.gov

The use of sterically bulky side-chain protecting groups on the aspartic acid β-carboxylate, such as 3-ethyl-3-pentyl (OEpe) or 5-n-butyl-5-nonyl (OBno), has proven extremely effective for standard aspartic acid and could be a viable, albeit synthetically challenging, strategy here. nih.govsigmaaldrich.com

Fragment Condensation: For very long or complex sequences, a convergent strategy involving the synthesis of smaller peptide fragments followed by their ligation in solution can be more effective than a linear, stepwise synthesis. researchgate.net This approach localizes the challenge of incorporating the hindered residue to the synthesis of just one fragment.

Use of Chaotropic Salts or "Magic Mixtures": Adding chaotropic salts like LiCl to the coupling solvent or using solvent mixtures (e.g., "magic mixture" of DMF/DCM/NMP) can help to solvate the growing peptide chain and break up aggregates, improving reaction kinetics. researchgate.net

By carefully selecting reagents and optimizing reaction conditions, the successful incorporation of this compound into even complex peptide targets can be achieved, enabling the synthesis of novel peptidomimetics with unique structural and biological properties.

Protecting Group Strategies for Fmoc Alpha Methyl L Aspartic Acid in Peptide Synthesis

Role and Stability of the N-alpha-Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), primarily utilized for the temporary protection of the α-amino group of amino acids. altabioscience.compeptide.com Its application to α-methylated amino acids like Fmoc-alpha-methyl-L-aspartic acid is critical for preventing the formation of undesired side reactions and ensuring the stepwise elongation of the peptide chain. altabioscience.com The Fmoc group is known for its stability under acidic conditions, which allows for the use of acid-labile protecting groups on the amino acid side chains, a key feature of orthogonal protection schemes. altabioscience.compeptide.com

The primary advantage of the Fmoc group is its lability to basic conditions, typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). embrapa.briris-biotech.de The deprotection mechanism involves the abstraction of a relatively acidic proton from the fluorenyl ring system by the base, leading to β-elimination. This process releases the free amine on the growing peptide chain, ready for the next coupling step, and generates dibenzofulvene and carbon dioxide. peptide.com The dibenzofulvene byproduct is an electrophile that must be scavenged to prevent its reaction with the newly deprotected amine. peptide.com

The stability of the Fmoc group is a critical factor in the success of SPPS. While it is readily cleaved by piperidine, it remains stable to the reagents used for peptide bond formation (coupling agents) and to the acidic conditions often used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. altabioscience.com This differential stability is the foundation of the Fmoc/tBu orthogonal protection strategy. peptide.comiris-biotech.de

Beta-Carboxyl Side-Chain Protecting Groups for Aspartic Acid Derivatives

The protection of the β-carboxyl group of aspartic acid derivatives is essential to prevent its participation in the activation and coupling steps, which would lead to the formation of branched peptides. ug.edu.pl A significant challenge associated with aspartic acid residues in peptide synthesis is the base-catalyzed formation of aspartimide, a cyclic succinimide (B58015) intermediate. ug.edu.plnih.gov Aspartimide formation can lead to several undesired side products, including the formation of β-peptides and racemization at the α-carbon. nih.govdelivertherapeutics.com The choice of the side-chain protecting group is therefore critical in minimizing this side reaction.

Tert-Butyl Ester (OtBu) Protection

The tert-butyl (tBu) ester is a widely used protecting group for the side-chain carboxyl function of aspartic acid in Fmoc-based SPPS. peptide.comcymitquimica.com Its popularity stems from its stability to the basic conditions used for Fmoc group removal and its facile cleavage under strongly acidic conditions, typically with trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the solid support. iris-biotech.dechemimpex.com

The OtBu group provides a degree of steric hindrance that can help to reduce the rate of aspartimide formation, although it does not eliminate it completely, especially in sequences prone to this side reaction, such as those containing Asp-Gly or Asp-Ser motifs. researchgate.net The use of Fmoc-Asp(OtBu)-OH is a standard component of the orthogonal Fmoc/tBu protection strategy in peptide synthesis. nih.govpeptide.com

Table 1: Properties of Tert-Butyl (OtBu) Protection

| Property | Description |

| Chemical Name | tert-butyl ester |

| Commonly Used For | Side-chain carboxyl groups of Aspartic and Glutamic acid |

| Stability | Stable to basic conditions (e.g., piperidine) |

| Cleavage Conditions | Strong acid (e.g., Trifluoroacetic Acid - TFA) |

| Key Advantage | Orthogonal to the base-labile Fmoc protecting group |

| Key Disadvantage | Does not completely prevent aspartimide formation in susceptible sequences |

Bulky Ester Protection for Aspartimide Minimization (e.g., OMpe)

To further mitigate the risk of aspartimide formation, researchers have developed bulkier ester protecting groups for the aspartic acid side chain. researchgate.netbiotage.com The rationale behind this strategy is that increased steric bulk around the β-carboxyl group will hinder the intramolecular cyclization required for aspartimide formation. biotage.com

One such bulky protecting group is the 3-methylpent-3-yl (Mpe) ester, which is commercially available as Fmoc-Asp(OMpe)-OH. capes.gov.br Studies have shown that the OMpe group provides significantly better protection against base-catalyzed aspartimide formation compared to the standard OtBu group. biotage.comcapes.gov.br This is particularly beneficial in the synthesis of long or difficult peptide sequences where extended exposure to basic conditions is necessary for Fmoc deprotection. nih.gov The use of bulky, flexible acyclic protecting groups like OMpe has been shown to be more effective than conformationally restrained cyclic alkyl esters. biotage.comnih.gov

Table 2: Comparison of Bulky Ester Protecting Groups for Aspartimide Minimization

| Protecting Group | Structure | Effectiveness in Minimizing Aspartimide |

| tert-Butyl (OtBu) | -C(CH₃)₃ | Standard level of protection |

| 3-methylpent-3-yl (Mpe) | -C(CH₃)(C₂H₅)₂ | Significantly more resistant to aspartimide formation than OtBu biotage.comcapes.gov.br |

| 2,4-dimethyl-3-pentyl | -CH(CH(CH₃)₂)₂ | Offers excellent protection, even at elevated temperatures nih.gov |

Orthogonal Protection Schemes in Peptidomimetic Synthesis

The synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides, often requires complex synthetic strategies involving multiple, selectively removable protecting groups. nih.gov The concept of orthogonal protection is paramount in these syntheses, allowing for the sequential and specific modification of different parts of the molecule. peptide.com

An orthogonal protection scheme in the context of this compound would involve the use of the base-labile Fmoc group for the α-amine, an acid-labile group like OtBu for a standard side-chain protection, and a third, uniquely removable group like an allyl or 2-phenylisopropyl ester for a side chain that requires selective modification. peptide.comnih.gov This "three-dimensional" orthogonality enables the synthesis of complex structures such as cyclic peptides, branched peptides, and peptide conjugates. nih.gov For example, a peptide could be assembled on a solid support using Fmoc/tBu chemistry, followed by the selective removal of an allyl protecting group from an aspartic acid side chain and subsequent on-resin cyclization with a side-chain amine. nih.gov The final peptidomimetic would then be cleaved from the resin and fully deprotected using strong acid.

Addressing and Mitigating Side Reactions Involving Fmoc Alpha Methyl L Aspartic Acid in Peptide Synthesis

Aspartimide Formation and its Suppression

Aspartimide formation is a significant challenge in the solid-phase synthesis of peptides containing aspartic acid residues, including Fmoc-⍺-methyl-L-aspartic acid. iris-biotech.de This intramolecular cyclization reaction can lead to a variety of unwanted by-products, compromising the integrity of the final peptide. nih.gov

Mechanisms of Aspartimide Formation in Fmoc Chemistry

In Fmoc-based solid-phase peptide synthesis (SPPS), aspartimide formation is a base-catalyzed side reaction that can occur during the repeated exposure of the peptide chain to piperidine (B6355638) for Fmoc group removal. nih.goviris-biotech.de The process is initiated by the nucleophilic attack of the backbone amide nitrogen on the side-chain carboxyl group of the aspartic acid residue. This attack leads to the formation of a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.deiris-biotech.de

Once formed, the aspartimide intermediate is susceptible to further reactions. It can undergo rapid epimerization at the α-carbon. iris-biotech.de Subsequent ring-opening can occur through hydrolysis or by the action of a base, such as piperidine. iris-biotech.de This ring-opening can result in the formation of both α- and β-aspartyl peptides, as well as their corresponding D-isomers and piperidide adducts, leading to a complex mixture of impurities that are often difficult to separate from the desired product. iris-biotech.desigmaaldrich.com

Influence of Side-Chain Protecting Group Steric Hindrance

A key strategy to minimize aspartimide formation is to increase the steric bulk of the protecting group on the β-carboxyl group of the aspartic acid side chain. iris-biotech.debiotage.com The rationale behind this approach is that a bulkier protecting group will sterically hinder the nucleophilic attack of the backbone amide nitrogen, thereby slowing down the rate of succinimide ring formation. biotage.com

Several studies have demonstrated the effectiveness of this strategy. Protecting groups with greater steric hindrance than the commonly used tert-butyl (tBu) group have been shown to provide significantly better protection against aspartimide formation. iris-biotech.de Examples of such sterically demanding protecting groups include:

Trialkylmethyl esters: N(α)-Fmoc aspartic acid β-tri-(ethyl/propyl/butyl)methyl esters have been shown to be highly effective in minimizing aspartimide formation. nih.gov

3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die): These have demonstrated improvements over the standard t-butyl protecting group. biotage.com

5-butyl-5-nonyl (Bno): This protecting group has also shown excellent results in reducing aspartimide formation to almost undetectable levels in certain sequences. sigmaaldrich.com

Conversely, some protecting groups, such as 4-(N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino)benzyl (Dmab), have been found to have a strong tendency to promote aspartimide formation. biotage.comnih.gov The choice of an appropriate sterically hindered protecting group is therefore a critical consideration in the synthesis of peptides containing Fmoc-⍺-methyl-L-aspartic acid.

Table 1: Impact of Aspartic Acid Side-Chain Protecting Groups on Aspartimide Formation

| Protecting Group | Relative Steric Hindrance | Effectiveness in Suppressing Aspartimide Formation | Reference |

| tert-Butyl (OtBu) | Standard | Moderate | iris-biotech.de |

| 3-methylpent-3-yl (OMpe) | Higher | High | biotage.com |

| 5-butyl-5-nonyl (OBno) | Higher | Very High | sigmaaldrich.com |

| Trialkylmethyl esters | Higher | Very High | nih.gov |

| Dmab | Lower | Low (can increase formation) | biotage.comnih.gov |

Role of Additives in Fmoc Cleavage Solutions

Modifying the Fmoc deprotection conditions by including additives in the cleavage solution is another effective method to suppress aspartimide formation. biotage.com These additives work by altering the basicity of the cleavage solution or by other mechanisms that disfavor the cyclization reaction.

The addition of small amounts of a weak acid to the standard piperidine deprotection solution has been shown to be highly effective in preventing aspartimide formation. nih.govpeptide.com This effect appears to be largely independent of the specific acid strength. nih.gov Formic acid is one such acid that has been successfully used for this purpose. researchgate.net

Hydroxybenzotriazole (HOBt) is another additive that has been demonstrated to significantly reduce aspartimide formation when added to the piperidine solution. biotage.comresearchgate.net The use of HOBt, however, requires caution as it is explosive in its anhydrous form and is typically sold wetted, which introduces water into the deprotection solution. biotage.com Other additives like Oxyma Pure have also been shown to reduce aspartimide-related impurities. nih.gov

Furthermore, employing weaker bases for Fmoc removal, such as piperazine (B1678402), can also suppress aspartimide formation, although these may not always be efficient enough for complete Fmoc deprotection. iris-biotech.debiotage.com

Sequence-Specific Considerations for Aspartimide Prevention

The propensity for aspartimide formation is highly dependent on the peptide sequence, particularly the amino acid residue immediately following the aspartic acid. nih.goviris-biotech.de Certain sequences, often referred to as "difficult sequences," are notoriously prone to this side reaction. The most susceptible sequences include Asp-Gly, Asp-Asn, Asp-Arg, Asp-Ser, and Asp-Thr. nih.gov

For these problematic sequences, in addition to the strategies mentioned above, the use of dipeptide building blocks can be highly beneficial. iris-biotech.de For instance, employing Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) acts as an auxiliary protecting group on the amide nitrogen, can effectively prevent aspartimide formation in Asp-Gly sequences. iris-biotech.deiris-biotech.de The Dmb group masks the nucleophilic amide nitrogen, preventing the cyclization reaction, and is subsequently removed during the final TFA cleavage from the resin. iris-biotech.de

Another approach involves the use of pseudoproline dipeptides. Placing a pseudoproline dipeptide before an aspartimide-prone aspartic acid residue can influence the peptide conformation in a way that disfavors aspartimide formation. iris-biotech.de

Alpha-Carbon Racemization during Coupling

Racemization at the α-carbon of an amino acid during peptide synthesis is a critical issue that can lead to the formation of diastereomeric impurities, which are often difficult to separate from the desired peptide. nih.gov This is a particular concern for Fmoc-⍺-methyl-L-aspartic acid, as the introduction of a methyl group at the α-carbon can influence its susceptibility to racemization.

Factors Influencing Racemization

Several factors can influence the extent of α-carbon racemization during the coupling step in Fmoc-SPPS. The activation of the protected amino acid by a coupling reagent generates a racemizable intermediate. nih.gov The nature of the coupling reagent itself plays a significant role, with some reagents being more prone to inducing racemization than others. nih.gov

The choice of base used during the coupling reaction is also a critical factor. luxembourg-bio.com Weaker bases with increased steric shielding, such as N-methylmorpholine (NMM), have been shown to minimize racemization compared to stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA). luxembourg-bio.com

Temperature is another important variable. Elevated temperatures, often employed in microwave-assisted peptide synthesis to accelerate reaction times, can increase the rate of racemization. researchgate.net For amino acids susceptible to racemization, such as cysteine and histidine, lowering the coupling temperature has been shown to limit this side reaction. researchgate.netnih.gov

The addition of certain additives to the coupling reaction can also help to suppress racemization. Additives like HOBt, 6-Cl-HOBt, and HOAt are known to reduce the extent of epimerization. peptide.com

Table 2: Factors Influencing α-Carbon Racemization

| Factor | Influence on Racemization | Mitigating Strategy | Reference |

| Coupling Reagent | The type of reagent affects the stability of the activated intermediate. | Select coupling reagents known for low racemization potential. | nih.gov |

| Base | Stronger, less sterically hindered bases can increase racemization. | Use weaker, sterically hindered bases like NMM instead of DIPEA. | luxembourg-bio.com |

| Temperature | Higher temperatures can accelerate racemization. | Lower the coupling temperature, especially for sensitive residues. | researchgate.netnih.gov |

| Additives | Certain additives can suppress racemization. | Add HOBt, 6-Cl-HOBt, or HOAt to the coupling reaction. | peptide.com |

Optimization of Coupling Conditions for Chiral Integrity

The preservation of stereochemical integrity at the α-carbon is paramount during peptide synthesis. For α-methylated amino acids, the risk of racemization is influenced by factors such as the coupling reagent, temperature, and the base used. The activation of the carboxylic acid during the coupling step creates a potentially racemizable intermediate. nih.gov While the α-methyl group can offer some steric protection against racemization, the conditions must be carefully controlled.

Research into sterically hindered and racemization-prone amino acids provides a framework for optimizing the coupling of Fmoc-α-methyl-L-aspartic acid. The choice of coupling reagent is a primary consideration. Highly reactive uronium or phosphonium (B103445) salt-based reagents (e.g., HATU, HBTU, PyBOP), while efficient, can increase the risk of epimerization, especially when used with strong bases like N,N-diisopropylethylamine (DIEA) or at elevated temperatures. nih.govnih.gov Studies on other challenging amino acids have shown that milder coupling conditions are often preferable. nih.gov

For instance, the use of carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) in conjunction with additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can effectively promote amide bond formation while minimizing racemization. nih.gov The temperature of the coupling reaction is another critical variable; performing couplings at lower temperatures can significantly limit the extent of epimerization. nih.gov Furthermore, the choice of base is crucial, with sterically hindered, weaker bases like 2,4,6-trimethylpyridine (B116444) (collidine) being shown to reduce racemization compared to the more commonly used DIEA.

The following table summarizes recommended conditions derived from studies on analogous sterically hindered amino acids to maintain the chiral integrity of Fmoc-alpha-methyl-L-aspartic acid during its incorporation.

| Parameter | Recommended Condition | Rationale | Citation |

|---|---|---|---|

| Coupling Reagent | Carbodiimides (e.g., DIC) with additives (e.g., Oxyma, HOBt) | Milder activation compared to highly reactive uronium/phosphonium reagents, reducing the risk of epimerization. | nih.gov |

| Base | Sterically hindered, weaker bases (e.g., 2,4,6-trimethylpyridine/collidine) | Minimizes base-catalyzed epimerization of the activated amino acid. | |

| Temperature | 0°C to room temperature | Lowering the reaction temperature is a general strategy to suppress racemization. | nih.gov |

| Pre-activation Time | Minimized or avoided | The activated amino acid ester is the species most susceptible to racemization; minimizing its lifetime before coupling is beneficial. | nih.gov |

Impurity Profiling and Management in Synthesis

The synthesis of peptides containing this compound can be compromised by the formation of several process-related impurities. These can arise from the starting materials, incomplete reactions, or side reactions occurring during peptide chain elongation and cleavage. sigmaaldrich.comnih.gov A comprehensive impurity profile is essential for developing robust purification strategies and ensuring the quality of the final peptide.

One of the most significant challenges associated with aspartic acid is the formation of an aspartimide intermediate. nih.gov This cyclic byproduct forms via the attack of the backbone nitrogen on the side-chain ester and is promoted by the basic conditions used for Fmoc deprotection. bibliomed.org The aspartimide ring can subsequently be opened by nucleophiles, leading to a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their corresponding D-enantiomers, which are often difficult to separate from the target product. bibliomed.org The presence of the α-methyl group adds steric bulk, which may hinder the initial ring-closing reaction, but its electronic effects could also influence the reaction rate.

Another major source of impurities is incomplete coupling reactions due to the steric hindrance of the α,α-disubstituted amino acid. nih.gov This can lead to the formation of deletion sequences, where the this compound residue is missing from the final peptide. To manage this, extended coupling times, double coupling protocols, or the use of more powerful, albeit carefully selected, coupling reagents may be necessary. nih.gov

Impurities can also be introduced from the Fmoc-amino acid building block itself. These can include dipeptides (Fmoc-Xaa-Xaa-OH) or β-alanyl adducts, which arise during the manufacturing of the Fmoc-amino acid and can be incorporated into the peptide chain. sigmaaldrich.com

Effective management of these impurities involves a multi-pronged approach:

High-Purity Starting Materials: Using high-purity this compound with low levels of related impurities is fundamental. sigmaaldrich.com

Optimized Coupling: Employing optimized coupling conditions (as discussed in 5.2.2) to ensure complete incorporation and minimize deletion sequences.

Aspartimide Suppression: Utilizing strategies to reduce aspartimide formation, such as the addition of HOBt or Oxyma to the Fmoc-deprotection solution (e.g., piperidine) or using alternative, bulkier side-chain protecting groups that are more resistant to cyclization. researchgate.net

Analytical Monitoring: Employing analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the synthesis at key steps and to characterize the impurity profile of the crude product.

The table below details common impurities associated with the use of this compound and strategies for their management.

| Impurity Type | Description | Primary Cause | Management Strategy | Citation |

|---|---|---|---|---|

| Deletion Sequence | Peptide lacking the α-methyl-Asp residue. | Incomplete coupling due to steric hindrance of the α,α-disubstituted amino acid. | Use of optimized/stronger coupling reagents, double coupling, extended reaction times, elevated temperature. | nih.govnih.gov |

| Epimerized Peptide (D-Asp Isomer) | Peptide containing D-α-methyl-aspartic acid. | Racemization during the coupling step; hydrolysis of aspartimide intermediate. | Optimize coupling conditions (reagent, base, temperature); suppress aspartimide formation. | nih.govbibliomed.org |

| β-Aspartyl Peptide | Isomeric peptide where the backbone is linked through the Asp side-chain carboxyl group. | Nucleophilic opening of the aspartimide intermediate ring. | Suppress aspartimide formation using additives (HOBt/Oxyma in deprotection) or alternative side-chain protection. | bibliomed.org |

| Insertion Sequences (e.g., +β-Ala) | Peptide containing an additional, incorrect amino acid. | Impurities (e.g., Fmoc-β-Ala-OH) present in the starting Fmoc-amino acid reagent. | Use high-purity, well-characterized Fmoc-amino acid building blocks. | sigmaaldrich.com |

Applications of Fmoc Alpha Methyl L Aspartic Acid in Advanced Peptide Design and Bioconjugation

Design and Synthesis of Conformationally Constrained Peptides

The introduction of Fmoc-alpha-methyl-L-aspartic acid into a peptide sequence is a powerful strategy for imposing conformational constraints. The steric hindrance provided by the α-methyl group restricts the rotational freedom around the peptide backbone, leading to more defined three-dimensional structures.

Inducing Alpha-Helical Structures

The α-methylation of amino acid residues, including aspartic acid, is a known method to enhance the formation of α-helical structures within peptides. nih.gov The restriction of the phi (Φ) and psi (Ψ) dihedral angles by the α-methyl group favors the adoption of helical conformations. Studies have shown that the incorporation of α-methylated amino acids can significantly increase the helicity of peptides, a critical factor for their biological activity. nih.gov For instance, research on apolipoprotein A-I mimetic peptides demonstrated that the substitution with α-methylated amino acids, including α-methylated aspartic acid, led to a notable increase in α-helical content as measured by circular dichroism spectroscopy. nih.gov This induced helicity is crucial for mediating interactions with biological targets.

Engineering Peptidomimetics

This compound is a valuable building block in the creation of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. By introducing this modified amino acid, researchers can design peptides with predetermined secondary structures, such as turns and helices, that are essential for receptor binding and biological signaling. The conformational rigidity imparted by the α-methyl group helps to lock the peptide into a bioactive conformation, thereby enhancing its potency and specificity.

Enhancement of Peptide Proteolytic Stability

A significant challenge in the therapeutic application of peptides is their rapid degradation by proteases in the body. The α-methyl group in this compound provides steric shielding, making the adjacent peptide bonds less accessible to proteolytic enzymes. nih.gov This increased resistance to enzymatic cleavage prolongs the half-life of the peptide in vivo, a desirable characteristic for therapeutic agents. Research has shown that peptides incorporating α-methylated amino acids exhibit enhanced stability against proteases like trypsin and Asp-N. nih.gov

Modulating Peptide Bioactivity and Specificity through Conformational Restriction

The biological activity and specificity of a peptide are intrinsically linked to its three-dimensional structure. By conformationally restricting a peptide with this compound, it is possible to fine-tune its interaction with its biological target. A more rigid peptide backbone can lead to higher binding affinity and specificity by reducing the entropic penalty upon binding. This approach has been successfully used to design potent and selective peptide-based drugs. The improved cholesterol efflux capacity of apolipoprotein A-I mimetic peptides containing α-methylated amino acids highlights how conformational modifications can directly enhance bioactivity. nih.gov

Applications in Bioconjugation Techniques

In the realm of bioconjugation, this compound and its derivatives are utilized to link peptides to other molecules, such as drugs, imaging agents, or polymers. chemimpex.com The side-chain carboxyl group of the aspartic acid residue provides a convenient handle for conjugation, while the α-methyl group helps to maintain a defined peptide conformation, which can be crucial for the biological activity of the resulting conjugate. These bioconjugation strategies are instrumental in developing targeted drug delivery systems and advanced diagnostic tools. chemimpex.com

Analytical and Characterization Techniques for Fmoc Alpha Methyl L Aspartic Acid and Its Peptide Conjugates

Chiral Chromatography for Enantiomeric Purity Determination

The stereochemical integrity of Fmoc-alpha-methyl-L-aspartic acid is vital, as the presence of the D-enantiomer can lead to the formation of undesired diastereomeric peptides with potentially altered biological activities. Chiral HPLC is the primary method for determining the enantiomeric purity of this compound.

For many common Fmoc-protected amino acids, the expected enantiomeric purity is greater than 99.0% enantiomeric excess (ee), with some applications requiring a purity of ≥99.8% ee. phenomenex.com This high level of precision is achievable with chiral HPLC. phenomenex.com

Several types of chiral stationary phases (CSPs) have proven effective for the enantioseparation of N-Fmoc amino acids. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used in reversed-phase mode. phenomenex.comwindows.netphenomenex.com Studies have shown that columns like Lux Cellulose-2 and Lux Cellulose-3 can achieve baseline resolution for a majority of Fmoc-amino acids. phenomenex.com Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (CHIROBIOTIC T) and ristocetin (B1679390) A (CHIROBIOTIC R), are also highly effective for separating Fmoc-amino acid enantiomers. sigmaaldrich.com

Table 2: Chiral HPLC Systems for Fmoc-Amino Acid Enantioseparation

| Chiral Stationary Phase (CSP) Type | Example Columns | Typical Mobile Phase |

| Polysaccharide-based | Lux Cellulose-2, Lux Cellulose-3 | Acetonitrile/Water with TFA or Formic Acid |

| Macrocyclic Glycopeptide-based | CHIROBIOTIC T, CHIROBIOTIC R | Methanol with ammonium (B1175870) trifluoroacetate (B77799) (polar organic mode) or Methanol/Water with ammonium acetate (B1210297) (reversed-phase mode) |

This table provides examples of suitable systems. Method optimization is typically required for specific compounds.

In many reported separations on quinine-based zwitterionic and anion-exchanger type CSPs, the D-enantiomer has been observed to elute before the L-enantiomer. nih.gov The choice of mobile phase additives, such as trifluoroacetic acid (TFA) and acetonitrile, is critical for achieving successful chiral separation. phenomenex.com

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are essential for the definitive structural confirmation of this compound and its subsequent peptide conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1H NMR spectroscopy can confirm the presence of the characteristic protons of the Fmoc group, the methyl group, and the aspartic acid backbone. 13C NMR spectroscopy complements this by providing information on the carbon skeleton. For peptide conjugates, more advanced multi-dimensional NMR techniques can be used to determine the three-dimensional structure and to confirm the successful incorporation of the alpha-methyl-L-aspartic acid residue.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound, providing a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further corroborating the elemental composition. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying the compound and its impurities. In the analysis of peptide conjugates, MS and tandem MS (MS/MS) are invaluable for verifying the amino acid sequence.

Table 3: Spectroscopic Data for this compound

| Technique | Information Provided |

| 1H NMR | Confirms the presence and connectivity of protons in the structure. |

| 13C NMR | Confirms the carbon framework of the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight. |

| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate molecular weight for elemental composition confirmation. |

Specific spectral data can be found in chemical databases such as PubChem (CID 46737323) for this compound. nih.gov

Quality Control in Commercial and Research-Scale Production

Key quality control parameters include:

Chemical Purity: As determined by HPLC, the purity should typically be ≥99%. sigmaaldrich.com It is important to quantify any amino-acid-related impurities, such as dipeptides formed during synthesis. nih.gov

Enantiomeric Purity: Assessed by chiral HPLC, the enantiomeric excess should be high, often ≥99.8%, to prevent the formation of diastereomeric peptides. sigmaaldrich.com

Free Amine Content: The presence of free amino acids can lead to unwanted side reactions, such as double insertions during peptide synthesis. The content of free amine is therefore strictly controlled, often to levels ≤ 0.2%. sigmaaldrich.com

Volatile Impurities: Impurities such as acetic acid can act as capping agents in peptide synthesis, leading to truncated sequences. The content of such impurities should be negligible, for instance, ≤ 0.02%. sigmaaldrich.com

Structural Confirmation: NMR and MS are used to confirm the identity and structure of the final product.

The implementation of these quality control checks ensures that each batch of this compound meets the high standards required for its intended applications, ultimately contributing to the synthesis of pure, well-defined peptides.

Future Directions and Emerging Research Perspectives

Development of Novel and Greener Synthetic Routes for Alpha-Methylated Amino Acids

The synthesis of α-methylated amino acids is a critical area of research, driven by the significant impact these modified residues have on peptide properties. Traditional synthetic methods, while effective, often involve harsh reagents and generate considerable waste. Consequently, there is a growing emphasis on developing more environmentally benign or "greener" synthetic routes.

Recent advancements have focused on enzymatic and chemo-enzymatic approaches. For instance, the use of enzymes offers high stereoselectivity under mild reaction conditions, reducing the need for toxic catalysts and solvents. nih.gov Another promising avenue is the development of solid-phase synthesis methods that utilize reusable reagents and supports. A notable example is the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary and reusable protecting group for the carboxylic acid, which allows for efficient methylation and subsequent cleavage under mild conditions. nih.gov This method not only improves the cost-effectiveness but also minimizes racemization, ensuring the production of optically pure α-methylated amino acids. nih.gov

Furthermore, research into alternative solvent systems for solid-phase peptide synthesis (SPPS) is gaining traction. nih.gov The goal is to replace problematic solvents with more sustainable options that maintain good resin swelling and reaction efficiency. nih.gov The development of these greener synthetic strategies is crucial for the large-scale and environmentally responsible production of α-methylated amino acids like Fmoc-alpha-methyl-L-aspartic acid.

Exploration of Advanced Protecting Group Strategies for Aspartic Acid Derivatives

A significant challenge in peptide synthesis involving aspartic acid is the formation of aspartimide, an undesirable side product that can lead to impurities and reduced yields. iris-biotech.de This issue is particularly pronounced during Fmoc-based solid-phase peptide synthesis (SPPS) due to the use of piperidine (B6355638) for Fmoc group removal. iris-biotech.de

To mitigate this problem, researchers are exploring advanced protecting group strategies for the β-carboxyl group of aspartic acid. One effective approach is the use of sterically bulky protecting groups. These larger groups physically hinder the cyclization reaction that leads to aspartimide formation. iris-biotech.deiris-biotech.de Examples include beta-trialkyl-methyl esters, which have shown to significantly reduce the formation of aspartimide-related by-products. iris-biotech.de

Another innovative strategy involves the use of cyanosulfurylides to mask the carboxylic acid with a stable C-C bond. nih.gov These protecting groups are exceptionally stable to common synthetic manipulations and can be selectively cleaved under aqueous conditions with electrophilic halogenating agents. nih.gov Additionally, the use of auxiliary protecting groups on the amide nitrogen, such as the 2,4-dimethylbenzyl (Dmb) group, has proven beneficial, especially in sequences containing Asp-Gly, which are particularly prone to aspartimide formation. iris-biotech.de These advanced protecting group strategies are critical for the successful synthesis of complex peptides containing aspartic acid derivatives.

Expanding the Scope of Alpha-Methylated Aspartic Acid in Therapeutic Peptide Design and Delivery

The incorporation of α-methylated amino acids, including α-methylated aspartic acid, into peptide sequences offers significant advantages in the design of therapeutic peptides. The α-methyl group provides steric hindrance that can protect the adjacent peptide bond from enzymatic degradation, thereby increasing the peptide's in vivo half-life. enamine.net This enhanced stability is a crucial factor in developing effective peptide-based drugs.

Furthermore, α-methylation can induce specific conformational constraints on the peptide backbone, which can lead to improved receptor binding affinity and selectivity. enamine.net By locking the peptide into a more bioactive conformation, the therapeutic efficacy can be significantly enhanced. Researchers are actively exploring the use of α-methylated aspartic acid to create novel peptide inhibitors, agonists, and antagonists for a wide range of therapeutic targets.

A notable area of investigation is the design of apolipoprotein A-I (ApoA-I) mimetic peptides for the treatment of atherosclerosis. nih.gov Studies have shown that incorporating α-methylated amino acids into these peptides can increase their helicity and cholesterol efflux potential. nih.gov Specifically, peptides containing α-methylated lysine (B10760008) and leucine (B10760876) have demonstrated superior activity. nih.gov While research on α-methylated aspartic acid in this specific context is ongoing, the principle of using α-methylation to enhance therapeutic properties holds significant promise. The development of peptides with improved stability and efficacy through the inclusion of α-methylated aspartic acid is a key focus for future drug discovery efforts. nih.govchemimpex.com

Contributions to Understanding Peptide Conformation and Dynamics

The introduction of an α-methyl group into an amino acid residue has a profound impact on the local and global conformation of a peptide. This modification restricts the permissible values of the Ramachandran dihedral angles (φ and ψ), thereby reducing the conformational flexibility of the peptide backbone. enamine.net This conformational rigidity is a powerful tool for studying the relationship between peptide structure and function.

Spectroscopic techniques such as FT-IR, 1H-NMR, and circular dichroism (CD) are employed to analyze the conformational preferences of peptides containing α-methylated amino acids. nih.gov These studies have consistently shown that α-methylated residues, including α-methylated aspartic acid, tend to promote the formation of helical structures, such as the 3(10)-helix and the α-helix. nih.govnih.gov The chirality of the α-methylated amino acid can also influence the screw sense of the resulting helix. nih.govnih.gov

By systematically incorporating this compound into peptide sequences, researchers can gain valuable insights into the forces that govern peptide folding and stability. This knowledge is not only fundamental to our understanding of protein structure but also has practical applications in the design of peptides with specific, pre-determined three-dimensional structures. The ability to control peptide conformation with such precision is a key driver for the development of novel biomaterials and therapeutic agents.

Innovation in Peptide Assembly Technologies Utilizing Alpha-Methylated Building Blocks

The unique properties of α-methylated amino acids present both opportunities and challenges for peptide assembly technologies. The steric hindrance of the α-methyl group can sometimes lead to slower and less efficient coupling reactions during solid-phase peptide synthesis (SPPS). nih.gov Consequently, there is a continuous drive to innovate and optimize peptide assembly methods to accommodate these specialized building blocks.

Recent advancements include the development of more powerful coupling reagents and optimized reaction protocols to improve the efficiency of incorporating α-methylated residues. iris-biotech.de Furthermore, the use of microwave-assisted SPPS has shown promise in accelerating coupling reactions and improving yields for sterically hindered amino acids.

Another area of innovation lies in the development of enzymatic and chemo-enzymatic ligation strategies. These methods offer high specificity and can be performed under mild conditions, making them suitable for the assembly of complex peptides containing sensitive functional groups. The engineering of novel peptide ligases that can efficiently incorporate α-methylated amino acids is an active area of research. st-andrews.ac.uknih.govnih.gov These advanced assembly technologies are essential for realizing the full potential of α-methylated building blocks like this compound in the creation of novel peptides with tailored properties.

Q & A

Q. What is the role of the Fmoc group in Fmoc-α-methyl-L-aspartic acid during solid-phase peptide synthesis (SPPS)?

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during SPPS, enabling stepwise elongation of peptide chains. It is removed under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile side-chain protecting groups. The α-methyl modification introduces steric hindrance, which can influence coupling efficiency and peptide conformation .

Q. How should Fmoc-α-methyl-L-aspartic acid derivatives be stored to maintain stability?

Store at +4°C in a dry environment to prevent hydrolysis of the ester or amide bonds. For long-term storage, lyophilized forms should be kept in airtight containers under inert gas (e.g., argon) to avoid oxidation and moisture absorption .

Q. What analytical methods are used to confirm the purity of Fmoc-α-methyl-L-aspartic acid?

High-performance liquid chromatography (HPLC) with UV detection at 265–300 nm (λ_max for Fmoc) is standard. Purity ≥98% is typical for peptide synthesis, with additional characterization via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify molecular weight and stereochemical integrity .

Advanced Research Questions

Q. How does the α-methyl substituent in Fmoc-α-methyl-L-aspartic acid impact peptide backbone conformation and crystallographic analysis?

The α-methyl group restricts rotational freedom around the Cα–Cβ bond, stabilizing specific peptide conformations (e.g., β-turns or helices). This modification is valuable in structural studies to reduce conformational heterogeneity, aiding X-ray crystallography or NMR-based structure determination .

Q. What strategies mitigate racemization during the incorporation of Fmoc-α-methyl-L-aspartic acid into peptide sequences?

Use coupling reagents with low racemization propensity (e.g., HATU or OxymaPure/DIC) and maintain reaction temperatures <4°C . Pre-activation of the amino acid (10–15 min) and minimized exposure to basic conditions during Fmoc deprotection further reduce racemization risks .

Q. How can researchers address low coupling efficiency of Fmoc-α-methyl-L-aspartic acid in sterically hindered peptide sequences?

Employ double coupling protocols with extended reaction times (30–60 min per cycle). Ultrasonication or microwave-assisted synthesis (40–50°C, controlled power) enhances diffusion in swollen resin beads. Alternatively, use backbone amide linker (BAL) strategies to pre-functionalize the residue .

Q. What orthogonal protection schemes are compatible with Fmoc-α-methyl-L-aspartic acid for branched or cyclic peptide synthesis?

Pair the Fmoc group with allyl esters (OAll) or tert-butyl (OtBu) side-chain protections, which can be selectively removed via palladium catalysis or trifluoroacetic acid (TFA), respectively. For example, Fmoc-L-Asp(OAll)-OH allows selective deprotection without affecting the α-methyl group .

Q. How do researchers analyze and resolve contradictions in solubility data for Fmoc-α-methyl-L-aspartic acid across different solvents?

Solubility varies with esterification (e.g., methyl vs. benzyl esters). For methyl esters, dimethylformamide (DMF) or dichloromethane (DCM) are optimal. Contradictory reports may arise from residual moisture or impurities; pre-drying solvents over molecular sieves and verifying purity via TLC or HPLC are critical .

Methodological Insights

Q. What steps ensure enantiomeric purity during the synthesis of Fmoc-α-methyl-L-aspartic acid derivatives?

Use chiral chromatography (e.g., Chiralpak IA/IC columns) to separate D/L enantiomers. Enantiomeric excess (≥99%) is confirmed via optical rotation ([α]D values) and chiral HPLC. Synthetic routes involving enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) can enhance stereochemical fidelity .

Q. How can researchers troubleshoot byproduct formation during Fmoc-α-methyl-L-aspartic acid synthesis?

Common byproducts include diketopiperazines (from cyclization) or truncated sequences. Introduce capping steps (e.g., acetic anhydride) after coupling to block unreacted amino groups. For cyclization, switch to low-dielectric solvents (e.g., toluene) or reduce resin loading density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.